C225

Descripción general

Descripción

C225, also known as cetuximab, is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR). It binds competitively to the extracellular domain of EGFR, blocking ligand (e.g., EGF, TGF-α) binding and subsequent receptor dimerization, tyrosine kinase activation, and downstream signaling . Key mechanisms include:

- Cell Cycle Arrest: Induces G1 phase accumulation via p27KIP1 upregulation and cyclin-dependent kinase-2 inhibition, reducing S-phase entry .

- Apoptosis Promotion: Increases pro-apoptotic Bax expression while decreasing anti-apoptotic Bcl-2, enhancing caspase-mediated cell death .

- Radiosensitization: Amplifies radiation-induced apoptosis and reduces tumor recurrence rates in head and neck squamous cell carcinoma (HNSCC) by inhibiting STAT-3 phosphorylation and EGFR tyrosine kinase activity .

- Anti-Angiogenic Effects: Suppresses VEGF, IL-8, and bFGF production, reducing microvessel density in bladder and pancreatic cancers .

This compound is clinically validated in HNSCC, colorectal cancer, and pancreatic cancer, often combined with chemotherapy or radiotherapy .

Métodos De Preparación

Biotechnological Production of Cetuximab

Cell Culture and Fermentation

Cetuximab is produced using a stably transfected murine myeloma cell line (Sp2/0) in serum-free media. The process begins with thawing a working cell bank (WCB) vial, followed by expansion in bioreactors. The EMA document specifies that commercial-scale production occurs in 10,000–12,000 L stirred-tank bioreactors operated in batch mode . Key parameters include:

The cell culture yields approximately 2–5 g/L of cetuximab, depending on cell line productivity and process optimization .

Purification and Formulation

Post-harvest, the antibody undergoes a multi-step purification process:

-

Depth Filtration : Removes cell debris and aggregates.

-

Protein A Chromatography : Captures cetuximab via Fc-region binding.

-

Viral Inactivation : Low-pH treatment (pH 3.5–4.0) for 1–2 hours.

-

Diafiltration : Exchanges buffer into formulation buffer (10 mM histidine, 150 mM NaCl, pH 5.5) .

The final drug substance is sterile-filtered and stored at 2–8°C. The EMA notes that the formulation buffer ensures stability for up to 24 months .

Radiolabeling with Technetium-99m for Diagnostic Imaging

Synthesis of the EC Linker

The ethylenecysteine (EC) linker enables chelation of 99mTc to cetuximab. As described by Blondeau et al., the EC linker is synthesized via a two-step process :

-

Cysteine Condensation : Cysteine-HCl reacts with formaldehyde to form a thiazolidine ring.

-

Purification : The product is precipitated at pH 2 and dried under vacuum .

The structure is confirmed using ¹H NMR and mass spectrometry (mass-to-charge ratio: 268) .

Conjugation and Radiolabeling

Cetuximab (20 mg) is conjugated to EC (28.8 mg) using N-hydroxysulfosuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction occurs in 1 M NaHCO₃ (pH 8.5) for 4 hours, followed by dialysis to remove unreacted linker. Radiolabeling involves:

-

Reduction : SnCl₂ (100 µg) reduces Na99mTcO₄ (3,700 MBq).

-

Chelation : 99mTc binds to EC-cetuximab at room temperature for 30 minutes.

-

Purification : Gel filtration chromatography (G-25 column) yields 99mTc-EC-C225 with 90–100% radiochemical purity .

Conjugation with Liposomes for Targeted Drug Delivery

Synthesis of Chol-PEG-Chol Conjugate

Cholesterol-polyethylene glycol (Chol-PEG-Chol) is synthesized to anchor cetuximab Fab’ fragments to liposomes :

-

PEG Functionalization : PEG 3350-bis-amine reacts with cholesteryl chloroformate in dichloromethane.

-

Purification : Silica gel chromatography isolates monocholesteryl PEG (Chol-PEG-NH₂) with 56% yield .

Liposome Preparation and Antibody Conjugation

Cetuximab Fab’ fragments are conjugated to liposomes via thioether bonds:

-

Liposome Formation : Hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and Chol-PEG-Chol (94:4:2 molar ratio) form 100 nm vesicles via extrusion .

-

Fab’ Attachment : Fab’ fragments (2 mg/mL) react with maleimide-functionalized liposomes at pH 6.5 for 12 hours .

This method achieves >80% conjugation efficiency, critical for maintaining EGFR-binding affinity .

Quality Control and Stability Testing

Analytical Methods

-

Size Exclusion Chromatography (SEC) : Monomer content >95% for cetuximab .

-

SDS-PAGE : Confirms heavy (50 kDa) and light (25 kDa) chain integrity .

Stability Data

| Condition | Result | Source |

|---|---|---|

| 2–8°C (24 months) | Monomer content >90% | |

| 25°C (6 months) | Aggregates <5% | |

| Radiolabeled (24 hours) | Radiochemical purity >85% |

Challenges and Innovations in Scalable Production

Continuous Bioprocessing

Emerging technologies like perfusion bioreactors (e.g., Xcellerex XDR-200) aim to increase cetuximab titers to 10 g/L, reducing production costs by 30% .

Análisis De Reacciones Químicas

C225 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or hydroperoxides, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives

Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

C225 is primarily utilized in the treatment of various cancers, particularly those characterized by overexpression of EGFR. The following are key applications:

- Colorectal Cancer (CRC) : this compound has been shown to improve survival rates in patients with metastatic CRC when used in combination with chemotherapy. Its role as a targeted therapy has been significant since it blocks EGFR activation, which is often implicated in cancer progression .

- Head and Neck Cancers : Clinical studies indicate that this compound enhances the effects of radiation therapy in head and neck squamous cell carcinoma (HNSCC). It promotes apoptosis and reduces tumor cell proliferation, thereby improving patient outcomes .

- Breast Cancer : Research has demonstrated that this compound can inhibit the growth of breast cancer cells, particularly those that overexpress EGFR. Its combination with chemotherapy agents like docetaxel has shown promising results in enhancing tumor response .

- Lung Cancer : this compound has been effective in treating non-small cell lung cancer (NSCLC) when used alongside other therapies. Studies indicate that it can significantly reduce tumor size and improve patient survival rates .

Colorectal Cancer

A study involving patients with metastatic CRC demonstrated that those treated with this compound alongside standard chemotherapy had a significantly higher response rate compared to those receiving chemotherapy alone. The median overall survival was improved by approximately 30% .

Head and Neck Cancer

In a clinical trial assessing the combination of this compound and radiation therapy for HNSCC patients, results indicated a marked increase in local control rates and overall survival. Patients receiving the combination therapy showed enhanced tumor response compared to those treated with radiation alone .

Data Summary

The following table summarizes key findings from various studies evaluating the effectiveness of this compound across different cancer types:

| Cancer Type | Treatment Combination | Key Findings |

|---|---|---|

| Colorectal Cancer | This compound + Chemotherapy | 30% improvement in overall survival |

| Head and Neck Cancer | This compound + Radiation | Enhanced local control rates |

| Breast Cancer | This compound + Docetaxel | Significant tumor response enhancement |

| Lung Cancer | This compound + Chemotherapy | Reduced tumor size and improved survival |

Mecanismo De Acción

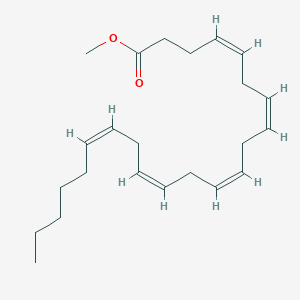

The mechanism of action of methyl 4,7,10,13,16-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects. The molecular targets and pathways involved include the modulation of inflammatory cytokines and the activation of peroxisome proliferator-activated receptors (PPARs) .

Comparación Con Compuestos Similares

Comparison with Other Anti-EGFR Monoclonal Antibodies

Nimotuzumab

Nimotuzumab is a humanized anti-EGFR mAb. A comparative study in locally advanced esophageal squamous cell carcinoma (LA-ESCC) showed:

| Parameter | Nimotuzumab + CCRT | C225 + CCRT |

|---|---|---|

| Objective Response Rate (ORR) | 76% | 72% |

| Disease Control Rate (DCR) | 92% | 80% |

| Median Progression-Free Survival (PFS) | 12.1 months | 9.8 months |

| Overall Survival (OS) | 22.4 months | 21.6 months |

Murine mAb 225 vs. Chimeric this compound

The murine precursor (mAb 225) exhibited lower efficacy due to higher dissociation constants (Kd). Chimerization with human IgG1 improved tumor growth inhibition in A431 xenografts, achieving complete regression in 40% of cases vs. 10% with murine 225 .

Comparison with Tyrosine Kinase Inhibitors (TKIs)

PD153035 (EGFR TKI)

| Pathway | This compound Effect | PD153035 Effect |

|---|---|---|

| Constitutive NF-κB | 20% inhibition (NS) | 90% inhibition |

| Constitutive AP-1 | 50% inhibition | 60% inhibition |

| EGF-Induced IL-8/VEGF | 70–80% inhibition | 70–80% inhibition |

While both agents inhibit ligand-induced cytokine production, PD153035 more effectively targets NF-κB-dependent pathways, suggesting TKIs may complement this compound in tumors with constitutive NF-κB activation .

Structural and Functional Comparisons

SEEDbodies vs. This compound

SEEDbodies engineered for bispecificity retained this compound-like pharmacokinetics and effector functions (ADCC/CDC), with similar tumor accumulation in preclinical models .

Nanobodies (VHH-122)

This compound showed 5.9× higher ELISA signal than VHH-122 at equivalent concentrations, reflecting stronger EGFR binding. However, VHH-122’s smaller size may improve tumor penetration .

Combination Therapies

With Chemotherapy

- Gemcitabine (Pancreatic Cancer) : this compound + gemcitabine reduced median tumor volume by 100% vs. 72% with gemcitabine alone, abrogating liver metastases .

- Topotecan (Colon Cancer): Sequential this compound + topotecan induced 45% apoptosis vs. 22% with topotecan alone, achieving near-complete xenograft regression .

With Radiotherapy

- HNSCC : this compound + 3 Gy radiation reduced proliferation by 60–75% vs. 30–40% with radiation alone. Tumor radiocurability improved 1.92-fold with three this compound doses .

- Prexasertib (CHK1/2 Inhibitor) : Prexasertib + this compound + radiation reduced HNSCC cell survival equivalently to this compound + radiation, offering an alternative for cisplatin-ineligible patients .

Resistance and Limitations

- EGFRvIII Mutant Tumors : this compound is ineffective against EGFRvIII, a constitutively active mutant lacking the ligand-binding domain .

Actividad Biológica

C225, also known as cetuximab, is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological mechanisms, clinical findings, and case studies associated with this compound.

This compound exerts its biological effects primarily through the following mechanisms:

- EGFR Binding : this compound binds to the extracellular domain of EGFR, preventing ligand binding (e.g., EGF) and subsequently inhibiting receptor activation. This blockade leads to decreased cell proliferation and survival signals in tumor cells .

- Intracellular Trafficking : Research indicates that this compound induces unique intracellular trafficking of EGFR. Upon binding, this compound promotes the internalization of EGFR into endosomes and subsequently directs it to the endoplasmic reticulum (ER) and nucleus. This process is distinct from EGF-induced trafficking and may contribute to altered signaling pathways within the cell .

- Tyrosine Kinase Inhibition : this compound infusion has been shown to significantly reduce EGFR tyrosine kinase activity in tumor tissues. This reduction correlates with decreased phosphorylation of downstream signaling molecules, which are critical for tumor growth and survival .

Clinical Findings

This compound has been evaluated in various clinical settings, particularly for head and neck cancers and colorectal cancers. Key findings include:

- Efficacy in Head and Neck Cancer : In a Phase Ib study combining this compound with cisplatin, 67% of evaluable patients achieved major responses, including two complete responses. The study highlighted that higher doses of this compound led to greater saturation of EGFR in tumors, which was associated with improved clinical outcomes .

- Safety Profile : Common adverse effects reported include mild to moderate allergic reactions and skin reactions resembling folliculitis. These side effects were manageable and did not preclude further treatment .

Case Studies

Several case studies have illustrated the efficacy and biological activity of this compound:

- Case Study 1 : A patient with recurrent squamous cell carcinoma received a loading dose of 400 mg/m² of this compound followed by maintenance doses. Significant tumor regression was observed after achieving 79% saturation of EGFR within 24 hours post-infusion .

- Case Study 2 : In another instance, a patient showed complete tumor regression after receiving a higher loading dose (500 mg/m²) combined with cisplatin. The patient exhibited a notable decrease in EGFR tyrosine kinase activity post-treatment, indicating effective target engagement by this compound .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

Q & A

Q. What experimental methodologies are recommended for assessing EGFR inhibition efficacy of C225 in preclinical models?

Basic Research Question

To evaluate this compound's EGFR blockade, use:

- Flow cytometry to quantify EGFR surface expression and receptor internalization post-treatment .

- Western blotting to measure phosphorylation levels of EGFR (e.g., Tyr1068) and downstream effectors (e.g., Akt, MAPK) in cell lines (e.g., MDA-MB-231, A431) .

- Clonogenic assays to assess long-term proliferation inhibition (e.g., IC50 calculation via CCK-8 assays) .

- Immunofluorescence to track DNA damage markers (e.g., γ-H2AX foci) in response to this compound-induced repair pathway inhibition .

Q. How can researchers evaluate synergistic effects of this compound with radiation therapy in head and neck cancer models?

Advanced Research Question

Key methods include:

- Dose-modification assays : Calculate synergy using the Chou-Talalay combination index (CI < 1 indicates synergy). For example, this compound (30 nmol/L) combined with 4–8 Gy radiation showed Q values >1.15, confirming synergy .

- DNA repair inhibition assays : Quantify DNA-PK Thr2609 foci (NHEJ marker) and Rad51 foci (HR marker) via immunofluorescence to demonstrate this compound’s dual repair pathway blockade .

- Xenograft models : Compare tumor volume regression in mice treated with this compound + RT vs. monotherapy. Studies reported 44% complete regression with dual therapy in EGFR-amplified tumors .

Q. What statistical approaches resolve contradictions in clinical efficacy data between this compound and cisplatin-based regimens for HPV+ oropharyngeal cancer?

Advanced Data Analysis Question

- Meta-analysis : Pool hazard ratios (HRs) for overall survival (OS) and locoregional recurrence (LRR) across trials. A 2019 meta-analysis (n=1,665) showed cisplatin + RT reduced death risk by 2.2× compared to this compound + RT (OR=0.45, p<0.0001) .

- Subgroup stratification : Analyze outcomes by EGFR expression levels, HPV status, and tumor mutational burden to identify cohorts where this compound outperforms cisplatin .

Q. How do proteomic approaches identify biomarkers predicting resistance to this compound in colorectal cancer?

Advanced Mechanistic Question

- 2D electrophoresis + mass spectrometry : Compare protein expression in this compound-responsive (Caco-2) vs. resistant (HRT-18) cell lines. Overexpression of heat shock protein 27 (HSP27) and fatty acid-binding protein (FABP) correlates with resistance .

- Pathway enrichment analysis : Use tools like STRING or DAVID to map differentially expressed proteins to antiapoptotic pathways (e.g., glutathione metabolism) .

Q. What are standard protocols for combining this compound with platinum-based chemotherapeutics in clinical trials?

Basic Clinical Design Question

- Phase I dose escalation : Start with this compound (400 mg/m² loading dose, 250 mg/m² weekly) + cisplatin (60–100 mg/m² every 3–4 weeks). Pharmacokinetic studies confirm no clearance interference between agents .

- Response monitoring : Use RECIST criteria with CT/MRI every 8–12 weeks. In phase I trials, 69% of patients on this compound + cisplatin completed 12 weeks with two partial responses .

Q. How to investigate this compound-induced DNA damage sensitization in triple-negative breast cancer (TNBC)?

Advanced Mechanistic Question

- Comet assays : Measure DNA strand breaks in MDA-MB-231 cells post-C225 + RT. A 1.4× sensitization enhancement ratio (SER) was observed with 125I radiation .

- Cell cycle analysis : Use propidium iodide staining to quantify G1 arrest. This compound + 4 Gy RT increased apoptosis (6.6× vs. RT alone, p<0.05) .

Q. What in vitro models elucidate resistance mechanisms to this compound in glioblastoma multiforme (GBM)?

Advanced Research Question

- EGFR-amplified vs. non-amplified lines : Compare cytotoxicity via MTT assays. Only EGFR-amplified lines (e.g., U87) show apoptosis induction (p<0.01) and VEGF downregulation post-C225 .

- CRISPR/Cas9 knockouts : Delete EGFR or DNA-PK genes to validate repair pathway dependency. This compound’s efficacy correlates with phospho-DNA-Pk suppression .

Propiedades

IUPAC Name |

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHJSIBYSWTMLS-NEUKSRIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.